Arginine 4-methyl-7-coumarylamide

Description

The exact mass of the compound Arginine 4-methyl-7-coumarylamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Arginine 4-methyl-7-coumarylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arginine 4-methyl-7-coumarylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

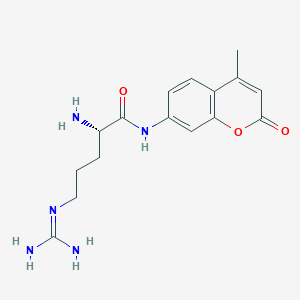

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQPDAOJXSYJNP-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215632 |

Source

|

| Record name | Arginine 4-methyl-7-coumarylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65286-27-3 |

Source

|

| Record name | Arginine 4-methyl-7-coumarylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065286273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine 4-methyl-7-coumarylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Arginine 4-methyl-7-coumarylamide: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of Arginine 4-methyl-7-coumarylamide (Arg-AMC), a widely utilized fluorogenic substrate in protease research and drug development. We will delve into its chemical structure and properties, the principles of its application in enzyme kinetics, detailed experimental protocols, and critical insights into data interpretation and troubleshooting.

Introduction: The Power of Fluorogenic Substrates

In the study of proteolytic enzymes, the ability to continuously monitor enzyme activity is paramount. Fluorogenic substrates, such as Arginine 4-methyl-7-coumarylamide, are invaluable tools in this regard. They are molecules that are initially non-fluorescent but are chemically altered by an enzyme to release a highly fluorescent compound. This allows for real-time, quantitative measurement of enzyme activity with high sensitivity.[1]

Arg-AMC is particularly noteworthy for its utility in assaying trypsin-like proteases, which preferentially cleave peptide bonds C-terminal to arginine residues. A prime example of such an enzyme is cathepsin H, a lysosomal cysteine protease.[2][3][4]

Chemical Structure and Properties

Arginine 4-methyl-7-coumarylamide is a synthetic molecule composed of the amino acid L-arginine linked via an amide bond to the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).

Chemical Structure:

Caption: Chemical structure of Arginine 4-methyl-7-coumarylamide.

Key Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁N₅O₃ | [5][6] |

| Molecular Weight | ~331.37 g/mol | [5][6] |

| Form | Typically a powder | |

| Solubility | Soluble in DMSO and aqueous solutions like a 1:1 mixture of acetic acid and water. The hydrochloride salt is soluble in water. | [3][7] |

| Storage | Store at -20°C, protected from light and moisture. Aliquoting upon receipt is recommended to avoid repeated freeze-thaw cycles. | [3][8] |

Principle of the Fluorogenic Assay

The utility of Arg-AMC as a protease substrate lies in the significant change in fluorescence upon enzymatic cleavage.

-

Non-Fluorescent Substrate: In its intact form, Arginine 4-methyl-7-coumarylamide is essentially non-fluorescent. The electronic properties of the arginine moiety quench the fluorescence of the attached AMC group.

-

Enzymatic Cleavage: A protease that recognizes and cleaves the peptide bond C-terminal to the arginine residue will hydrolyze the amide bond linking the arginine to the AMC.

-

Fluorescent Product: This cleavage releases the free 7-amino-4-methylcoumarin (AMC). Free AMC is highly fluorescent, with an excitation maximum around 380 nm and an emission maximum around 460 nm.[1][8][9]

-

Signal Proportional to Activity: The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage, and thus to the activity of the enzyme under the given conditions.

Caption: Principle of the fluorogenic assay using Arg-AMC.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a protease assay using Arginine 4-methyl-7-coumarylamide, with a focus on cathepsin H as an exemplary enzyme.

Reagent Preparation

Expertise & Experience: The quality and proper preparation of reagents are critical for a successful and reproducible assay. Pay close attention to buffer composition and pH, as these can significantly impact enzyme activity.

-

Assay Buffer (for Cathepsin H): 100 mM Potassium Phosphate, pH 6.8, containing 1 mM EDTA and 2 mM DTT.

-

Causality: Cysteine proteases like cathepsins often require a reducing agent to maintain the active site cysteine in its reduced state. Dithiothreitol (DTT) or L-cysteine serves this purpose.[4][10] Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that sequesters divalent metal ions which can inhibit some proteases.[4][10] The optimal pH for many lysosomal cathepsins is in the acidic to neutral range.[11][12]

-

-

Arg-AMC Stock Solution: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C, protected from light.

-

Free AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. This is crucial for creating a standard curve to quantify enzyme activity. Store in the same manner as the Arg-AMC stock solution.

-

Enzyme Solution: Prepare the enzyme solution in the assay buffer. The final concentration of the enzyme should be determined empirically to ensure that the reaction rate is linear over the desired time course.

AMC Standard Curve

Trustworthiness: A standard curve is essential for converting arbitrary fluorescence units (RFU) into a quantifiable amount of product (AMC) formed. This is a self-validating step that ensures the accuracy of your enzyme activity calculations.[9][14][15]

-

Prepare a series of dilutions of the free AMC standard stock solution in the assay buffer. A typical concentration range would be from 0 to 50 µM.

-

Add a fixed volume of each AMC dilution to the wells of a black, opaque 96-well plate (to minimize light scatter and background).

-

Read the fluorescence in a microplate reader using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Plot the fluorescence intensity (RFU) against the known concentration of AMC (in µM or pmol/well).

-

Perform a linear regression on the data points. The slope of this line will be your conversion factor (RFU per µM or pmol of AMC).

Caption: Workflow for generating an AMC standard curve.

Enzyme Activity Assay

-

Plate Setup: In a 96-well black plate, add the following to each well:

-

Assay Buffer

-

Enzyme solution (or buffer for "no enzyme" controls)

-

Test compounds (if screening for inhibitors)

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate Reaction: Add the Arg-AMC substrate to each well to initiate the reaction. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for kinetic studies, or at a saturating concentration for inhibitor screening. A typical starting concentration is 10-50 µM.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Causality: A kinetic read is superior to a single endpoint measurement as it allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition becomes significant.

-

Data Interpretation and Calculations

-

Plot Progress Curves: For each reaction, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine Initial Velocity (V₀): Identify the linear portion of each progress curve (usually the initial phase of the reaction) and calculate the slope. This slope represents the rate of reaction in RFU/minute.

-

Background Subtraction: Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing reactions. This corrects for any non-enzymatic hydrolysis of the substrate.

-

Convert to Molar Units: Use the conversion factor from the AMC standard curve to convert the rate from RFU/minute to µmol/minute or pmol/minute.

Enzyme Activity (µmol/min/mg) = [(Rate in RFU/min) / (Slope of AMC standard curve in RFU/µmol)] / (mg of enzyme in the reaction) [15][16]

Troubleshooting

Trustworthiness: A self-validating protocol anticipates potential issues and provides solutions.

| Issue | Possible Cause(s) | Solution(s) |

| High Background Fluorescence in "No Enzyme" Control | - Substrate degradation (improper storage, repeated freeze-thaw cycles).- Contaminated reagents or buffer.- Autofluorescence of the microplate or test compounds. | - Aliquot and store substrate properly, protected from light.[8][13]- Use high-purity reagents and freshly prepared buffers.[8]- Test the fluorescence of the plate and compounds alone.[8] |

| Low or No Signal | - Low enzyme activity.- Incorrect buffer pH or composition.- Inactive enzyme (improper storage).- Incorrect instrument settings (wavelengths, gain). | - Increase enzyme concentration.- Optimize buffer conditions for the specific protease.[13][17]- Ensure proper enzyme storage and handling.- Verify excitation/emission wavelengths and optimize gain settings.[8] |

| Non-linear Progress Curves | - Substrate depletion.- Product inhibition.- Enzyme instability.- Inner filter effect at high product concentrations. | - Use a lower enzyme concentration or a higher substrate concentration.- Analyze only the initial linear portion of the curve.- Ensure the enzyme is stable under the assay conditions.- Dilute samples if fluorescence is very high. |

| High Variability Between Replicates | - Pipetting inaccuracies.- Incomplete mixing.- Temperature gradients across the plate.- Evaporation from wells. | - Use calibrated pipettes and master mixes.- Ensure thorough but gentle mixing.- Equilibrate the plate and reagents to the reaction temperature.[13]- Use plate sealers for long incubations.[13] |

Conclusion

Arginine 4-methyl-7-coumarylamide is a robust and sensitive tool for the characterization of trypsin-like proteases. By understanding its chemical properties, the principles of the fluorogenic assay, and by adhering to meticulously planned experimental protocols, researchers can obtain high-quality, reproducible data. This guide provides the foundational knowledge and practical insights necessary for the successful implementation of Arg-AMC-based assays in drug discovery and basic research.

References

-

iGEM. (2017, January 11). AMC standard curve assay protocol. Benchling. Retrieved from [Link]

- Barrett, A. J. (1980). Fluorimetric assays for cathepsin B and cathepsin H with methylcoumarylamide substrates. Biochemical Journal, 187(3), 909–912.

- McClain, A. M., et al. (2011). Identification and Characterization of 3-Substituted Pyrazolyl Esters as Alternate Substrates for Cathepsin B. The Confounding Effects of DTT and Cysteine in Biological Assays. PMC.

- Abcam. (n.d.). Proteasome Activity Assay Kit.

- Wurm, M., et al. (2021).

- Barrett, A. J. (1980).

- AAT Bioquest. (2024, September 13). What are the possible causes and solutions for background issues (high, uneven, or speckled)?

- StressMarq Biosciences Inc. (n.d.). 20S Proteasome Activity Kit.

- Harris, J. L., et al. (2000). Substrate Profiling of Cysteine Proteases Using a Combinatorial Peptide Library Identifies Functionally Unique Specificities. Journal of Biological Chemistry, 275(51), 39886-39891.

- Srivastava, V. (2017, May 3). How do i perform pH optimization of a protease as well as Stability at different pH?

- Riese, R. J., et al. (2002). Optimal pH for activity of cathepsins.

- Sinsabaugh, R. L. (2012, January 9).

- Mego, J. L. (1975). The effect of pH on cathepsin activities in mouse liver heterolysosomes. PubMed.

- Wurm, M., et al. (2025, November 13). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors.

- Cayman Chemical. (n.d.). 20S Proteasome Activity Assay Kit.

- Mego, J. L. (n.d.). The Effect of pH on Cathepsin Activities in Mouse Liver Heterolysosomes. CORE.

- Shi, G. P., et al. (1999). Role for Cathepsin F in Invariant Chain Processing and Major Histocompatibility Complex Class II Peptide Loading by Macrophages. PMC.

- Lucas, K., et al. (n.d.). Standard curve of AMC from various dilutions (0 to 100 μM) in activity...

- ResearchGate. (2021, March 11). Can anyone tell me what is the function of DTT in CasFISH or CasPLA wash and blocking/reaction buffer?

-

Pearson. (n.d.). Enzyme Activity Calculator. Retrieved from [Link]

- Lu, W., et al. (2015).

- Biomol. (2019, March 10). Guide to Enzyme Unit Definitions and Assay Design.

- Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References.

- Onyeneke, E. C., et al. (n.d.). Effect of EDTA, Cysteine and DTT on the activity of soluble protease...

- YouTube. (2019, January 30). Fluorescent microscopy troubleshooting: high background.

-

Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates. Retrieved from [Link]

-

PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high? Retrieved from [Link]

-

Biocompare. (n.d.). Arginine 4-methyl-7-coumarylamide. Retrieved from [Link]

- Polgar, L. (n.d.). Kinetic parameters for cathepsin B (at pH 6.0) and cathepsin H (at pH 6.5)...

- Sigma-Aldrich. (2008, September 17).

- Sigma-Aldrich. (n.d.).

- Schilling, O., et al. (2018, October 16).

-

National Center for Biotechnology Information. (n.d.). Arginine 4-methyl-7-coumarylamide. PubChem. Retrieved from [Link]

- Yasgar, A., et al. (2010).

- Merck Millipore. (n.d.).

- Vlachy, V., et al. (2023, January 7). The Effect of Arginine on the Phase Stability of Aqueous Hen Egg-White Lysozyme Solutions. MDPI.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fluorimetric assays for cathepsin B and cathepsin H with methylcoumarylamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. biocompare.com [biocompare.com]

- 6. Arginine 4-methyl-7-coumarylamide | C16H21N5O3 | CID 196428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. High background in immunohistochemistry | Abcam [abcam.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of 3-Substituted Pyrazolyl Esters as Alternate Substrates for Cathepsin B. The Confounding Effects of DTT and Cysteine in Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effect of pH on cathepsin activities in mouse liver heterolysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. stressmarq.com [stressmarq.com]

- 15. resources.biomol.com [resources.biomol.com]

- 16. Enzyme Activity Calculator | Enzyme Units, Rate & Specific Activity [pearson.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Analysis: Arg-AMC vs. Z-Arg-Arg-AMC Fluorogenic Substrates

[1][2][3][4]

Executive Summary

The core distinction between Arg-AMC (H-Arg-AMC) and Z-Arg-Arg-AMC lies in their N-terminal protection and peptide chain length, which shifts their specificity from aminopeptidases to endopeptidases (specifically Cathepsin B).

-

Arg-AMC is a mono-amino acid substrate with a free N-terminus. It is primarily cleaved by aminopeptidases (e.g., Aminopeptidase B, Cathepsin H) that require a free amine group for recognition.

-

Z-Arg-Arg-AMC is a dipeptide substrate with an N-terminal Benzyloxycarbonyl (Z or Cbz) protecting group.[1] This "cap" mimics the peptide backbone and blocks aminopeptidase activity, directing specificity toward Cathepsin B , a lysosomal cysteine protease.

Chemical & Structural Physics

The functional efficacy of these substrates relies on the non-fluorescent nature of the amide-linked AMC and the highly fluorescent nature of the free AMC amine released upon hydrolysis.

Structural Comparison

| Feature | Arg-AMC (H-Arg-AMC) | Z-Arg-Arg-AMC |

| Chemical Name | L-Arginine-7-amido-4-methylcoumarin | Z-L-Arginine-L-Arginine-7-amido-4-methylcoumarin |

| N-Terminus | Free Amine ( | Benzyloxycarbonyl (Cbz/Z) Protected |

| Peptide Motif | Single Arginine (Arg) | Dipeptide (Arg-Arg) |

| Molecular Weight | ~324.3 g/mol (free base) | ~621.7 g/mol |

| Solubility | Water/Buffer soluble | Requires organic co-solvent (DMSO/EtOH) |

| Target Pocket | S1 Pocket only | S1 and S2 Pockets (S2 is critical for specificity) |

The Role of the "Z" Group and Dipeptide Motif

The Z-group (Carbobenzoxy) serves two critical functions:

-

Steric Blocking: It prevents the binding of exopeptidases (aminopeptidases) that require a free N-terminal amine, thereby reducing background noise in complex lysates.

-

Hydrophobic Interaction: It facilitates binding into the hydrophobic S3/S4 subsites of cysteine proteases like Cathepsin B, enhancing affinity (

).

The Arg-Arg motif in Z-Arg-Arg-AMC is specifically designed to fit the active site cleft of Cathepsin B. While the S1 pocket of Cathepsin B accepts basic residues (Arg/Lys), the S2 pocket interactions are pH-dependent. At neutral pH, the Arg at P2 is well-tolerated, making Z-Arg-Arg-AMC a robust substrate for cytosolic (pathological) Cathepsin B activity.

Enzymatic Specificity & Kinetics[6][7][8][9]

Specificity Profiles

The following diagram illustrates the cleavage logic and enzyme targeting for both substrates.

Caption: Specificity flowchart showing Arg-AMC targeting aminopeptidases vs. Z-Arg-Arg-AMC targeting Cathepsin B.

Kinetic Nuances (Cathepsin B)

Researchers must note that Z-Arg-Arg-AMC is not perfectly specific.[2][3][4][5]

-

pH Dependency: Z-Arg-Arg-AMC is preferentially cleaved by Cathepsin B at neutral pH (7.2) compared to acidic pH (4.6).[6][2][4][5][7][8][9][10][11] This makes it ideal for detecting cytosolic Cathepsin B leakage in apoptotic or metastatic cells but less sensitive for lysosomal activity compared to Z-Glu-Lys-AMC [1, 3].

-

Cross-Reactivity: While selective, it can be cleaved by Cathepsin L and V. To ensure specificity for Cathepsin B, the specific inhibitor CA-074 (or its cell-permeable ester CA-074Me) should be used as a negative control [2].

Experimental Protocols

Kinetic Assay Workflow (Cathepsin B with Z-Arg-Arg-AMC)

This protocol is designed for a microplate reader format.[12]

Reagents:

-

Assay Buffer: 50 mM Sodium Acetate, 4 mM EDTA, 5 mM DTT, pH 6.0 (Acidic) or pH 7.2 (Neutral/Cytosolic). Note: DTT is required to activate the cysteine active site.

-

Substrate Stock: 10 mM Z-Arg-Arg-AMC in DMSO.

-

Enzyme Source: Cell lysate or purified Cathepsin B.

Step-by-Step Methodology:

-

Preparation: Dilute Substrate Stock to 50 µM working solution in Assay Buffer.

-

Plating: Add 50 µL of Enzyme Source to black 96-well plates.

-

Inhibitor Control (Critical): In duplicate wells, add 10 µM CA-074 to validate Cathepsin B specificity. Incubate for 15 min at room temperature.

-

Initiation: Add 50 µL of Substrate Working Solution to all wells (Final conc: 25 µM).

-

Measurement: Immediately monitor fluorescence at Ex 380 nm / Em 460 nm in kinetic mode (read every 1 min for 30-60 min) at 37°C.

-

Analysis: Calculate the slope (RFU/min) of the linear phase. Subtract the slope of the Inhibitor Control wells from the Test wells to determine specific Cathepsin B activity.

Signal Generation Pathway

Caption: Mechanism of AMC release. The cysteine thiol attacks the carbonyl carbon of the Arg-AMC bond.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| High Background (Arg-AMC) | Presence of non-specific aminopeptidases in crude lysate. | Use Bestatin (aminopeptidase inhibitor) to characterize background, or switch to Z-Arg-Arg-AMC for endopeptidase targeting. |

| Low Signal (Z-Arg-Arg-AMC) | Oxidation of active site Cysteine. | Ensure DTT or L-Cysteine (1-5 mM) is fresh in the buffer. Cysteine proteases are inactive without reduction. |

| Non-Linear Kinetics | Substrate depletion or Inner Filter Effect. | Dilute enzyme sample.[12] Keep substrate conversion <10%. |

| Solubility Issues | Z-group hydrophobicity. | Dissolve stock in 100% DMSO. Ensure final DMSO concentration in assay is <1% to avoid enzyme denaturation. |

References

-

Yoon, D. Y., et al. (2021).[13] "Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions." ACS Chemical Biology.[13]

-

Barrett, A. J., & Kirschke, H. (1981).[1] "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology.

-

Hulkower, K. I., et al. (2000).[14][15] "Fluorescent microplate assay for cancer cell-associated cathepsin B." European Journal of Biochemistry.[14][15][16]

-

MedChemExpress. "Z-Arg-Arg-AMC Product Information."

Sources

- 1. Z-Arg-Arg-AMC › PeptaNova [peptanova.de]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. figshare.com [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chembites.org [chembites.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Kinetic Quantification of Trypsin-like Serine Protease Activity using Z-Arg-AMC

Abstract

This guide details the methodology for quantifying the activity of trypsin-like serine proteases using the fluorogenic substrate Z-Arg-AMC (Cbz-Arginine-7-amino-4-methylcoumarin). Unlike colorimetric methods, this fluorometric assay offers high sensitivity and a wide dynamic range, making it ideal for high-throughput inhibitor screening (HTS) and kinetic characterization (

Introduction & Mechanism

Trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Kallikrein) share a highly conserved catalytic mechanism involving a triad of Histidine, Aspartate, and Serine.[1][2] They are characterized by their specificity for cleaving peptide bonds at the carboxyl side of basic amino acid residues: Arginine (Arg) and Lysine (Lys) .[3]

The Fluorogenic Switch

The substrate Z-Arg-AMC consists of an arginine residue protected at the N-terminus by a Benzyloxycarbonyl (Z or Cbz) group and linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC).

-

Intact Substrate: The amide linkage quenches the fluorescence of the AMC group.

-

Enzymatic Cleavage: The protease hydrolyzes the Arg-AMC amide bond, releasing free AMC.

-

Signal: Free AMC is highly fluorescent (Excitation: 360–380 nm; Emission: 440–460 nm).[4][5]

Mechanistic Pathway

The following diagram illustrates the catalytic cycle and signal generation.

Caption: Catalytic cycle of serine proteases showing the release of the fluorescent AMC reporter during the acylation step.

Materials & Equipment

Reagents

-

Enzyme: Purified Trypsin (or target protease). Note: Avoid crude lysates initially to prevent background from non-specific proteases.

-

Substrate: Z-Arg-AMC (dissolved in DMSO to 10-20 mM stock).

-

Why Z-Arg? The N-terminal Z-group blocks aminopeptidases and mimics the peptide backbone, ensuring endopeptidase specificity.

-

-

Standard: 7-Amino-4-methylcoumarin (Free AMC), dissolved in DMSO.

-

Assay Buffer (Standard Trypsin):

-

50 mM Tris-HCl, pH 8.0[6]

-

150 mM NaCl (Physiological ionic strength)

-

10 mM

(Critical: Calcium stabilizes the active conformation of trypsin and reduces autolysis). -

0.01% Brij-35 or Tween-20 (Critical: Prevents enzyme adsorption to plasticware).

-

Equipment

-

Fluorescence Microplate Reader (Black 96-well or 384-well plates).

Experimental Protocols

Protocol A: AMC Standard Curve

Objective: Convert Relative Fluorescence Units (RFU) into molar concentration (

-

Preparation: Prepare a dilution series of Free AMC in Assay Buffer (not just water, to account for pH effects on fluorescence).

-

Range: 0

to 10

-

-

Measurement: Add 100

per well in triplicate. -

Read: Measure Fluorescence (Ex 380 / Em 460).

-

Analysis: Plot RFU (y-axis) vs. Concentration (x-axis). Calculate the slope (RFU/

).

Protocol B: Kinetic Characterization ( & )

Objective: Determine the affinity of the enzyme for Z-Arg-AMC.

Workflow Diagram:

Caption: Step-by-step workflow for kinetic analysis. Pre-incubation ensures thermal equilibrium.

Detailed Steps:

-

Enzyme Preparation: Dilute Trypsin to a 2X working concentration (e.g., 10 nM) in Assay Buffer. Keep on ice to prevent autolysis.

-

Substrate Preparation: Prepare 2X serial dilutions of Z-Arg-AMC in Assay Buffer.

-

Recommended Final Concentrations: 0, 5, 10, 20, 40, 80, 160

.

-

-

Plate Setup:

-

Add 50

of 2X Enzyme to sample wells. -

Add 50

of Assay Buffer (no enzyme) to "Substrate Blank" wells.

-

-

Incubation: Incubate plate at 37°C for 10 minutes (allow temperature equilibration).

-

Initiation: Add 50

of 2X Substrate to respective wells. -

Reading: Immediately read in kinetic mode (every 45 seconds for 30 minutes).

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion of each curve (Initial Velocity,

). -

Convert RFU/min to

using the Standard Curve slope. -

Plot

vs. [Substrate].[7] Fit to the Michaelis-Menten equation:

Protocol C: Inhibitor Screening (IC50)

Objective: Measure the potency of a test compound.

-

Fixed Parameters:

-

[Substrate]: Set at the

value determined in Protocol B (typically ~20-50 -

[Enzyme]: Fixed concentration (e.g., 5 nM).

-

-

Inhibitor Dilution: Prepare 10-point serial dilution of the inhibitor in Assay Buffer (ensure DMSO < 5% final).

-

Incubation: Incubate Enzyme + Inhibitor for 15-30 mins before adding substrate. This allows slow-binding inhibitors to interact.

-

Start: Add Substrate and measure kinetics.

-

Calculation: Calculate % Activity relative to "No Inhibitor" control and fit to a sigmoidal dose-response curve.

Data Presentation & Expectations

Typical Kinetic Constants (Reference Values)

| Parameter | Typical Value | Notes |

| 10 - 50 | Depends on buffer ionic strength and pH. | |

| 10 - 100 | High turnover rate for Z-Arg-AMC. | |

| Linearity | Signal should be linear for >15 mins if [S] >> [E]. |

Troubleshooting & Optimization (Expert Insights)

Inner Filter Effect (IFE)

-

Symptom: At high substrate concentrations (>200

), the reaction rate appears to drop or plateau prematurely. -

Cause: The substrate itself or the inhibitor absorbs the excitation light (380 nm) or re-absorbs the emission.

-

Solution: Keep [Substrate] near

. If testing colored inhibitors, run a "fluorescence spike" control (add free AMC to inhibitor solution) to correct for quenching.

Enzyme Autolysis

-

Symptom: Enzyme activity decreases rapidly over time, even with substrate present.

-

Cause: Trypsin digests itself.[9]

-

Solution: Ensure

(1-10 mM) is present. Store stock trypsin at low pH (pH 3, e.g., 1 mM HCl) where it is inactive, and dilute into pH 8.0 buffer only immediately before use.

Substrate Hydrolysis (Background)

-

Symptom: High signal in "No Enzyme" wells.

-

Cause: Z-Arg-AMC is chemically unstable at high pH (>9.0) or if contaminated with free AMC.

-

Solution: Use high-purity substrate. Subtract the "Substrate Blank" slope from the "Enzyme Reaction" slope.

References

-

UniProt Consortium. Trypsin-1 (P00760) Catalytic Activity & Cofactors. [Link]

Sources

- 1. Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. proteopedia.org [proteopedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 6. neb.com [neb.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. stressmarq.com [stressmarq.com]

- 9. Serine protease - Wikipedia [en.wikipedia.org]

Kinetic Analysis of Arg-AMC Hydrolysis: Determining Km and Vmax

Introduction

The enzymatic hydrolysis of fluorogenic substrates is a cornerstone of kinetic analysis in drug discovery and academic research. Among these, L-Arginine 7-amido-4-methylcoumarin (Arg-AMC) is a widely utilized substrate for assaying the activity of various proteases, particularly those with trypsin-like specificity that cleave at the carboxyl side of arginine residues. The cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule, providing a sensitive and continuous measure of enzyme activity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the key Michaelis-Menten kinetic parameters, Km and Vmax, for an enzyme using Arg-AMC.

Understanding the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) is fundamental to characterizing an enzyme's catalytic efficiency and its affinity for a substrate.[3][4] Km represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km value generally indicates a higher affinity of the enzyme for the substrate.[4][5] Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.[6][7] This guide will detail the theoretical underpinnings, provide a step-by-step experimental protocol, and outline the data analysis workflow necessary to derive these critical parameters.

Principle of the Assay

The assay quantifies the enzymatic hydrolysis of the non-fluorescent Arg-AMC substrate into its fluorescent product, AMC. The rate of this reaction is monitored by measuring the increase in fluorescence over time. The initial reaction velocities are determined at various substrate concentrations, and this data is then used to calculate Km and Vmax by fitting to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot.[8][9]

The enzymatic reaction can be represented as follows:

Enzyme + Arg-AMC ⇌ [Enzyme-Arg-AMC Complex] → Enzyme + Arg + AMC (fluorescent)

The fluorescence of the liberated AMC is typically measured with an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 440-460 nm.[10][11][12]

Materials and Reagents

-

Enzyme of Interest: Purified enzyme with suspected activity towards Arg-AMC.

-

Substrate: L-Arginine 7-amido-4-methylcoumarin (Arg-AMC) hydrochloride or trifluoroacetate salt.

-

Fluorophore Standard: 7-Amino-4-methylcoumarin (AMC) for generating a standard curve.[13]

-

Assay Buffer: A buffer system that maintains a stable pH and is optimal for the enzyme's activity (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl).

-

Solvent for Substrate/Standard: High-purity Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions of Arg-AMC and AMC.

-

Microplates: Black, flat-bottom 96-well or 384-well microplates are recommended to minimize background fluorescence and light scattering.

-

Fluorescence Microplate Reader: Equipped with appropriate excitation and emission filters for AMC detection.

Experimental Workflow

The overall workflow for determining Km and Vmax involves several key stages, from reagent preparation to data analysis.

Caption: Workflow for Km and Vmax determination.

Detailed Protocols

Part 1: Preparation of an AMC Standard Curve

To convert the relative fluorescence units (RFU) obtained from the plate reader into the concentration of the product (AMC), a standard curve is essential.[13]

-

Prepare AMC Stock Solution: Dissolve AMC in DMSO to a final concentration of 10 mM.

-

Prepare Serial Dilutions: Create a series of dilutions of the AMC stock solution in the assay buffer. The concentration range should encompass the expected product concentrations in the kinetic assay (e.g., 0-100 µM).

-

Measure Fluorescence: Add the AMC dilutions to a 96-well black plate and measure the fluorescence using the same settings as for the kinetic assay (Ex: ~380 nm, Em: ~460 nm).

-

Plot Standard Curve: Plot the fluorescence intensity (RFU) against the known AMC concentrations. The slope of the resulting linear regression will be the conversion factor (RFU/µM of AMC).

Part 2: Enzyme Kinetic Assay

This protocol outlines the steps to measure the initial reaction velocities at various substrate concentrations.

-

Prepare Arg-AMC Substrate Dilutions: From a high-concentration stock solution of Arg-AMC in DMSO (e.g., 20 mM), prepare a series of dilutions in the assay buffer. It is crucial to choose a range of substrate concentrations that bracket the expected Km value (e.g., 0.1x to 10x the estimated Km).

-

Prepare Enzyme Working Solution: Dilute the enzyme stock to the desired working concentration in the assay buffer. The final enzyme concentration should be low enough to ensure the initial reaction rate is linear for a reasonable period.

-

Assay Plate Setup:

-

Add the prepared Arg-AMC dilutions to the wells of a black 96-well plate.

-

Include "no enzyme" control wells for each substrate concentration to measure background fluorescence.

-

Include "no substrate" control wells to measure any intrinsic enzyme fluorescence.

-

-

Initiate the Reaction: Add the enzyme working solution to each well to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.

Data Analysis

Calculation of Initial Reaction Velocities

-

For each substrate concentration, plot the fluorescence intensity (RFU) against time.

-

Determine the initial linear portion of this curve and calculate the slope (ΔRFU/min).

-

Convert this rate from RFU/min to µM/min using the conversion factor obtained from the AMC standard curve. This gives the initial reaction velocity (V₀).

Michaelis-Menten Plot

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

This plot should yield a hyperbolic curve that approaches Vmax at high substrate concentrations.[7]

-

Non-linear regression software can be used to fit the data directly to the Michaelis-Menten equation to determine Km and Vmax.

Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])

Lineweaver-Burk Plot

The Lineweaver-Burk plot is a double reciprocal plot that linearizes the Michaelis-Menten equation, which can be useful for visual determination of Km and Vmax.[14][15]

-

Calculate the reciprocals of the initial velocities (1/V₀) and substrate concentrations (1/[S]).

-

Plot 1/V₀ (y-axis) against 1/[S] (x-axis).

-

The resulting linear plot will have:

-

Y-intercept: 1/Vmax

-

X-intercept: -1/Km

-

Slope: Km/Vmax

-

Lineweaver-Burk Equation: 1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax[8]

While historically significant, it's important to note that the Lineweaver-Burk plot can disproportionately weight data points at low substrate concentrations.[14] Therefore, non-linear regression of the Michaelis-Menten plot is often considered more accurate.[14]

Sample Data and Analysis

Below are tables illustrating hypothetical data for an Arg-AMC hydrolysis experiment.

Table 1: Raw Kinetic Data (Fluorescence Units vs. Time)

| Time (min) | [Arg-AMC] = 10 µM | [Arg-AMC] = 20 µM | [Arg-AMC] = 50 µM | [Arg-AMC] = 100 µM | [Arg-AMC] = 200 µM |

| 0 | 50 | 52 | 55 | 58 | 60 |

| 1 | 250 | 402 | 755 | 1058 | 1360 |

| 2 | 450 | 752 | 1455 | 2058 | 2660 |

| 3 | 650 | 1102 | 2155 | 3058 | 3960 |

| 4 | 850 | 1452 | 2855 | 4058 | 5260 |

| 5 | 1050 | 1802 | 3555 | 5058 | 6560 |

Table 2: Calculated Initial Velocities and Reciprocal Values

| [S] (µM) | V₀ (RFU/min) | V₀ (µM/min) | 1/[S] (µM⁻¹) | 1/V₀ (min/µM) |

| 10 | 200 | 0.36 | 0.100 | 2.78 |

| 20 | 350 | 0.63 | 0.050 | 1.59 |

| 50 | 700 | 1.26 | 0.020 | 0.79 |

| 100 | 1000 | 1.80 | 0.010 | 0.56 |

| 200 | 1300 | 2.34 | 0.005 | 0.43 |

(Assuming a conversion factor of 555 RFU/µM from an AMC standard curve)

Troubleshooting and Considerations

-

Inner Filter Effect: At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[16] It is crucial to work within a substrate concentration range where this effect is negligible or to apply appropriate correction factors.

-

Substrate Solubility: Ensure that the highest concentration of Arg-AMC used is fully soluble in the assay buffer to avoid artifacts.

-

Enzyme Stability: Confirm that the enzyme is stable under the assay conditions for the duration of the experiment.

-

Linear Range: Ensure that the initial velocities are measured within the linear range of the reaction, where less than 10-15% of the substrate has been consumed.

Conclusion

This application note provides a robust framework for determining the kinetic parameters Km and Vmax for an enzyme using the fluorogenic substrate Arg-AMC. By carefully preparing reagents, executing the assay with appropriate controls, and applying rigorous data analysis, researchers can obtain reliable and reproducible kinetic data. This information is invaluable for characterizing enzyme function, screening for inhibitors, and understanding the fundamental mechanisms of enzymatic catalysis.

References

-

Wikipedia. Lineweaver–Burk plot. [Link]

-

Microbe Notes. Lineweaver–Burk Plot. [Link]

-

Patsnap. Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

-

Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

-

Slideshare. Enzyme kinetics- michaelis menten model, lineweaver burk plot. [Link]

-

ResearchGate. Michaelis-Menten kinetics of fluorescent probe substrate metabolism.... [Link]

-

ResearchGate. Fluorogenic Peptide‐Based Substrates for Monitoring Thrombin Activity. [Link]

-

PMC. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. [Link]

-

ACS Chemical Biology. Selective Fluorogenic β-Glucocerebrosidase Substrates for Convenient Analysis of Enzyme Activity in Cell and Tissue Homogenates. [Link]

-

ACS Publications. Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System. [Link]

-

ResearchGate. Michaelis-Menten kinetics of fluorescent probe substrate metabolism.... [Link]

-

PMC. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. [Link]

-

PMC. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. [Link]

-

Royal Society of Chemistry. Protocol for enzyme assays. [Link]

-

MDPI. Composting and Vermicomposting of Fish Sludge with Egg Boxes and Lettuce Wastes with the Addition of Eggshells: Impacts on Chemical Properties, Nutrient Availability, and Safety. [Link]

-

Patsnap. How to Determine Km and Vmax from Lab Data. [Link]

-

ScienceDirect. Enzyme kinetic approach for mechanistic insight and predictions of in vivo starch digestibility and the glycaemic index of foods. [Link]

-

White Rose eTheses Online. Chapter 4 Further Enzyme Studies. [Link]

-

YouTube. Substrate kinetics of Enzyme (Determination of Km and VMAX). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 4. jascoinc.com [jascoinc.com]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. microbenotes.com [microbenotes.com]

- 9. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Composting and Vermicomposting of Fish Sludge with Egg Boxes and Lettuce Wastes with the Addition of Eggshells: Impacts on Chemical Properties, Nutrient Availability, and Safety [mdpi.com]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 15. Khan Academy [khanacademy.org]

- 16. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

Buffer optimization for Arginine 4-methyl-7-coumarylamide assays

Application Note: Precision Buffer Engineering for Arg-AMC Fluorogenic Assays

Executive Summary & Scientific Rationale

The use of Arginine-7-amido-4-methylcoumarin (Arg-AMC) is a cornerstone in quantifying the activity of trypsin-like proteases (e.g., Trypsin, Proteasome 20S/26S) and cysteine proteases (e.g., Cathepsin B, H, L). While the chemistry is straightforward—proteolytic cleavage releases the fluorogenic AMC group—the buffer optimization is frequently mishandled, leading to suppressed signal-to-noise ratios (S/N) and erroneous kinetic data.

The Core Challenge: There is often a physicochemical conflict between the enzyme and the reporter.

-

The Enzyme: Many Arg-specific proteases (like Cathepsins) evolve to function in acidic lysosomal environments (pH 4.5–6.0).

-

The Reporter (AMC): The leaving group, 7-amino-4-methylcoumarin, exhibits pH-dependent fluorescence with a pKa of approximately 7.7–7.8 . Its fluorescence is significantly quenched below pH 7.0 due to protonation of the amine group.

This Application Note provides a blueprint for resolving this conflict through "Dual-Stage Buffer Engineering," ensuring researchers maximize sensitivity without compromising enzymatic stability.

The Physicochemistry of Arg-AMC

To optimize the buffer, one must understand the reaction mechanism and the spectral properties of the reporter.

Reaction Mechanism

The protease attacks the amide bond linking Arginine to the AMC moiety. Upon cleavage, free AMC is released.[1][2][3]

Excitation/Emission:

Figure 1: Mechanism of Arg-AMC hydrolysis. The critical step for detection is the release of free AMC, which must be deprotonated to fluoresce maximally.

Critical Buffer Components & Optimization Matrix

Do not use a generic "PBS" or "Tris" buffer without evaluating these four critical variables.

A. The pH Strategy (The "Stop-and-Read" Protocol)

If your enzyme (e.g., Cathepsin B) requires pH 5.5, you cannot run a continuous kinetic assay with high sensitivity because AMC fluorescence is dampened by ~80% at this pH.

-

Continuous Assay (Real-time): Use only if enzyme activity is high enough to overcome the low quantum yield of AMC at acidic pH.

-

Discontinuous Assay (End-point): Run the reaction at the enzyme's optimal pH (e.g., 5.5), then quench with a high-pH "Stop Solution" (pH 9.0–10.0) to maximize AMC fluorescence.

B. Reducing Agents (DTT vs. TCEP vs. Cysteine)

Cysteine proteases require reduction to maintain the active site thiol.

-

DTT (Dithiothreitol): Standard (1–5 mM), but unstable over long incubations (>4 hours).

-

L-Cysteine: Often preferred for Cathepsins as it mimics physiological activators.

-

TCEP: More stable, non-volatile, but can be incompatible with certain phosphate buffers or metal-dependent enzymes.

C. Ionic Strength & Stabilizers[4]

-

EDTA (1–5 mM): Essential for cysteine proteases to sequester heavy metals that oxidize the active site active cysteine. Contraindicated for metalloproteases.

-

Detergents (Brij-35 or Triton X-100, 0.01%): Prevents the hydrophobic AMC substrate from aggregating and causing "Inner Filter Effects" (IFE).

Protocol: Buffer Optimization Workflow

This protocol determines the optimal balance between Enzymatic Velocity (

Phase 1: The pH Profiling Experiment

Materials:

-

Universal Buffer System: Citrate-Phosphate (pH 4.0–7.0) and Tris-HCl (pH 7.0–9.0).[4]

-

Substrate: Arg-AMC (Stock 10 mM in DMSO).

-

Stop Solution: 100 mM Sodium Monochloroacetate + 30 mM Sodium Acetate + 70 mM Acetic Acid (pH 4.3) OR 100 mM Tris-Base (pH 10.0) depending on strategy.

Step-by-Step:

-

Preparation: Prepare 100 µL reactions in a black 96-well plate across a pH gradient (4.0, 5.0, 6.0, 7.0, 8.0).

-

Incubation: Add Enzyme and Buffer.[2] Incubate at 37°C for 10 mins.

-

Initiation: Add Arg-AMC (Final conc: 50 µM).

-

Dual-Read Method:

-

Read 1 (Kinetic): Measure RFU every 2 mins for 30 mins (Ex 360/Em 460).

-

Read 2 (End-point): Add 100 µL of High pH Stop Buffer (100 mM Glycine-NaOH, pH 10.0) to all wells. Read RFU immediately.

-

Data Analysis: Compare the slope of Read 1 (Kinetic) vs. the final RFU of Read 2.

-

If Read 1 slope is flat but Read 2 signal is high: Your enzyme is active, but the acidic buffer quenched the signal. Decision: Use Discontinuous Assay.

-

If Read 1 slope is steep: You can use Continuous Assay.[5]

Phase 2: Kinetic Assay Setup (Optimized for Cathepsin B Example)

Reaction Buffer (2X Concentrate):

-

50 mM MES or Citrate-Phosphate, pH 6.0

-

2 mM EDTA

-

5 mM DTT (Add fresh)

-

0.05% Brij-35

Workflow:

-

Enzyme Mix: Dilute enzyme in Reaction Buffer. Plating volume: 50 µL.

-

Substrate Mix: Dilute Arg-AMC to 2X concentration (e.g., 100 µM) in Reaction Buffer.

-

Reaction: Add 50 µL Substrate Mix to Enzyme Mix.

-

Measurement:

-

Option A (Continuous): Read immediately at Ex360/Em460.

-

Option B (Discontinuous): Incubate 30 min. Add 100 µL Stop Buffer (pH 10) . Read endpoint.

-

Troubleshooting & Validation

Inner Filter Effect (IFE) Correction

At high concentrations (>100 µM), Arg-AMC absorbs its own excitation light.

-

Diagnosis: Dilute the fluorophore 1:2. If the signal does not drop by exactly 50%, IFE is present.

-

Correction: Keep substrate concentration

if possible, or use a correction factor based on absorbance at 360 nm [1].

Autohydrolysis

Arg-AMC can spontaneously hydrolyze in basic buffers or if stored in water.

-

Control: Always include a "No Enzyme" blank.

-

Storage: Store stock solutions in 100% DMSO at -20°C. Avoid freeze-thaw cycles.

Decision Tree for Assay Configuration

Use the following logic flow to select your final assay format.

Figure 2: Decision matrix for selecting Continuous vs. Discontinuous assay formats based on enzyme pH requirements.

References

-

BenchChem Technical Support. (2025).[6][7] Correcting for the Inner Filter Effect in Fluorescence Assays. Retrieved from .

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Cathepsin B.[1][8] Retrieved from .

-

Subbarao, N. K., & MacDonald, R. C. (1993). Experimental method to correct fluorescence intensities for the inner filter effect.[5][7][9][10][11] Analyst, 118(7), 913-916.

-

National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Fluorescence Intensity Assays. Bethesda (MD): National Library of Medicine (US).

Sources

- 1. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]

- 4. escholarship.org [escholarship.org]

- 5. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Minimizing inner filter effect in coumarin-based assays

Technical Support Center: Optimization of Coumarin-Based Assays Topic: Minimizing Inner Filter Effect (IFE) in High-Throughput Screening Ticket ID: #IFE-COU-001

Executive Summary

In drug discovery, coumarin-based substrates (e.g., AMC, 7-hydroxycoumarin) are the workhorses for protease and CYP450 assays. However, they operate in a spectral region (Excitation: 320–400 nm) that overlaps significantly with the absorbance profiles of many small-molecule libraries. This overlap creates the Inner Filter Effect (IFE) —an optical artifact where the test compound or substrate absorbs the excitation light (Primary IFE) or emission light (Secondary IFE) before it reaches the detector.[1][2]

The Consequence: IFE acts as a "false inhibitor," artificially lowering fluorescence signals and yielding suppressed IC50 values (false positives). This guide provides the diagnostic logic and protocols to identify, distinguish, and correct IFE.

Module 1: Diagnostic Logic (Is it IFE or Inhibition?)

Before applying corrections, you must distinguish between true enzymatic inhibition, non-radiative quenching, and the optical IFE.

Decision Matrix: The Troubleshooting Flow

Caption: Diagnostic workflow to distinguish optical interference (IFE) from true biochemical interactions.

Module 2: The Mechanism (Why Coumarin?)

Coumarin derivatives (e.g., 7-methoxycoumarin-4-acetic acid) typically have a Stokes shift of ~50-100 nm.

-

Excitation (

): ~320–360 nm (UV region). -

Emission (

): ~400–460 nm (Blue region).

The "Valley of Death": Most small molecule libraries are dissolved in DMSO and have aromatic rings that absorb strongly in the UV region (200–380 nm).

-

Primary IFE: The compound absorbs the incoming excitation photon.[2] The fluorophore never gets excited.

-

Secondary IFE: The fluorophore emits a photon, but the compound absorbs it before it leaves the well.

Visualizing the Optical Path in Microplates:

Caption: In plate readers, light travels vertically. Interferents absorb light entering (Primary) or exiting (Secondary) the well.

Module 3: Mathematical Correction (Parker's Equation)

If you cannot dilute the interferent (e.g., you need a specific concentration for a dose-response curve), you must correct the data mathematically using Parker’s Equation .

The Formula:

Where:

- : Corrected Fluorescence.

- : Observed Fluorescence.

- : Absorbance of the sample at the excitation wavelength.[1][5]

- : Absorbance of the sample at the emission wavelength.[1][5]

Protocol: Applying Parker's Correction in Microplates

Critical Prerequisite: Absorbance values (

Step-by-Step:

-

Measure Fluorescence (

): Run your standard coumarin assay. -

Measure Absorbance (

): In the same plate (or a replica), measure absorbance at -

Calculate Pathlength (

):-

If your reader has pathlength correction (e.g., BioTek/Molecular Devices), use the calculated 1cm-equivalent values.

-

If not, estimate

based on volume:-

96-well (100 µL): ~0.3 cm

-

384-well (40 µL): ~0.25 cm

-

Note: It is more accurate to measure absorbance of a known standard (e.g., water peak at 977nm) to determine

.

-

-

-

Apply Formula: If your reader gives

(raw absorbance per well), the formula is simply:

Data Impact Example:

| Compound Conc.[6] (µM) | Correction Factor ( | ||||

| 0 | 50,000 | 0.01 | 0.00 | 1.01 | 50,500 |

| 10 | 42,000 | 0.15 | 0.02 | 1.21 | 50,820 |

| 50 | 25,000 | 0.60 | 0.05 | 2.11 | 52,750 |

Interpretation: Without correction, the compound looks like an inhibitor (signal drops from 50k to 25k). With correction, the signal is stable (~50k), proving the drop was purely optical (IFE), not enzymatic inhibition.

Module 4: Experimental Mitigation Strategies

If mathematical correction is too labor-intensive, alter the assay physics.

-

Reduce Concentration:

-

The IFE is linearly dependent on concentration (Beer-Lambert Law).

-

Action: If your

allows, lower the substrate concentration. For library screening, test at lower concentrations (e.g., 10 µM instead of 50 µM) if sensitivity permits.

-

-

Shift the Wavelengths (Red-Edge Excitation):

-

Coumarin excitation spectra are broad.[7]

-

Action: Excite at the "red edge" of the spectrum (e.g., 380–390 nm instead of 360 nm).

-

Benefit: Most library compounds absorb less at 390 nm than at 360 nm. You will lose some quantum yield (signal), but you gain data fidelity.

-

-

Adjust Geometry:

-

Top vs. Bottom Read: Bottom reading (through the clear plate bottom) can sometimes reduce meniscus effects, but IFE persists because the light still travels through the liquid column.

-

Z-Height Optimization: Ensure the focal height is set to the middle of the well. If the focus is too deep, the pathlength for emission is longer, increasing Secondary IFE.

-

Frequently Asked Questions (FAQs)

Q1: Can I just increase the Gain/PMT voltage to overcome IFE? A: No. Increasing the gain amplifies the signal and the noise (and the artifact) linearly. It does not correct the ratio of light absorbed by the interferent. You will simply get a brighter "false positive."

Q2: At what Absorbance (OD) does IFE become critical?

A: Generally, if the total Absorbance (

Q3: How is IFE different from Quenching? A:

-

IFE: The photon is absorbed before it hits the fluorophore or after emission. The fluorophore's excited state lifetime (

) remains unchanged. -

Quenching (Dynamic): The interferent collides with the excited fluorophore, draining its energy non-radiatively.[8] This shortens the lifetime (

). -

Verification: If you have access to a lifetime fluorescence reader, measure

.[8] If

Q4: Why does my standard curve look non-linear at high concentrations? A: This is "Self-Quenching" or "Self-IFE." At high concentrations, coumarin molecules absorb their own excitation light (or the emission of neighbors). Always keep the fluorophore concentration such that OD < 0.05 (typically < 50 µM for coumarins in standard plates).

References

-

Lakowicz, J. R. (2006).[9] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on IFE vs. Quenching mechanisms).

-

Liu, Y., et al. (2022). "Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus." Analytical Chemistry, 94(19), 7107-7114.[10] (Advanced correction methods for plate readers).

-

Thermo Fisher Scientific. (2025). "Fluorescence SpectraViewer." (Tool for checking coumarin spectral overlap).

-

Held, P. (2005). "Correction of Inner Filter Effects in Fluorescence Assays." BioTek Application Note. (Practical application of Parker's equation in microplates).

Sources

- 1. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. researchgate.net [researchgate.net]

- 10. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Arg-AMC Protease Assays

Welcome to the technical support guide for optimizing protease assays using the fluorogenic substrate Arginine-7-amido-4-methylcoumarin (Arg-AMC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experiments for maximal signal and data quality. The following question-and-answer format addresses common and specific issues encountered in the lab.

Section 1: Foundational Concepts & Initial Setup

Q1: I'm setting up a new protease assay with Arg-AMC. Why is 380 nm the recommended excitation wavelength, and what emission should I expect?

While the absolute excitation maximum for free 7-Amino-4-methylcoumarin (AMC) is around 341-345 nm, using an excitation wavelength of 380 nm is a common and often advantageous practice in many protease assays.[1][2] Here’s the scientific reasoning:

-

The Goal: The purpose of the assay is to measure the rate of enzymatic cleavage of the non-fluorescent Arg-AMC substrate, which releases the highly fluorescent free AMC molecule.[3] Your measurement should be as specific as possible to the product, not the substrate.

-

Spectral Shift Upon Cleavage: The uncleaved Arg-AMC substrate has excitation and emission maxima at shorter wavelengths (approximately 330 nm and 390 nm, respectively) compared to the cleaved, free AMC.[4] When the enzyme cleaves the amide bond between Arginine and AMC, the electronic structure of the coumarin ring is altered, resulting in a shift to longer wavelengths.[4]

-

Why 380 nm? Exciting at 380 nm preferentially excites the product (free AMC) over the substrate (Arg-AMC). This strategy significantly enhances the signal-to-background ratio. You are selectively measuring the appearance of the fluorescent product, which is the direct output of your enzyme's activity.

-

Expected Emission: Upon excitation at 380 nm, the released AMC will exhibit a strong fluorescence emission peak centered around 440-460 nm .[1][2][5]

The core principle is to maximize the specific signal (cleaved AMC) while minimizing background noise from the uncleaved substrate and other assay components.

Q2: What are the primary factors that can negatively impact my Arg-AMC signal?

Several factors can lead to a weak or unreliable signal. Understanding these is the first step in troubleshooting. The main culprits fall into three categories:

-

Substrate Integrity: The Arg-AMC substrate itself can be a source of high background if it has undergone spontaneous hydrolysis, releasing free AMC. This can be caused by improper storage (exposure to light, moisture, or repeated freeze-thaw cycles) or instability in the assay buffer.[6]

-

Assay Conditions: The buffer composition, pH, and presence of certain ions can significantly influence both enzyme activity and the fluorescence of AMC.[7][8] For instance, the fluorescence of coumarin dyes can be pH-dependent.[8] Additionally, components in your sample, like those in cell lysates or plasma, can interfere with the assay.[9]

-

Instrument Settings & Photophysics: Incorrect instrument settings (e.g., excitation/emission wavelengths, gain) are a common source of error.[10] Beyond settings, photophysical phenomena like photobleaching (light-induced destruction of the fluorophore) and the inner filter effect (re-absorption of light at high concentrations) can artificially reduce your signal.[11]

The following diagram illustrates the enzymatic reaction that is the basis of this assay.

Caption: Enzymatic cleavage of Arg-AMC releases fluorescent AMC.

Section 2: Troubleshooting Common Problems

Q3: My fluorescence signal is not increasing over time. What are the first things I should check?

A flat-line kinetic read suggests a complete lack of enzymatic activity or a fundamental problem with your detection setup. A systematic check is the most efficient way to diagnose the issue.

Caption: Initial diagnostic workflow for no-signal issues.

Step-by-Step Checks:

-

Instrument Settings:

-

Wavelengths: Double-check that the excitation is set to ~380 nm and emission to ~440-460 nm.[1][2] A common mistake is swapping these values.

-

Plate Type: Confirm you are using an opaque, black microplate designed for fluorescence to minimize background and well-to-well crosstalk.[6]

-

Gain/PMT Setting: The gain (or PMT voltage) might be too low to detect the signal. See Protocol 2 for how to optimize this.

-

-

Reagent Validity:

-

Positive Control: The most crucial test is to add a small amount of a known, free AMC standard to a well with your assay buffer. If you can't detect a strong signal from free AMC, the problem is with your instrument or settings, not your enzyme. See Protocol 1 .

-

Substrate Integrity: If the free AMC standard works, but your assay doesn't, your enzyme might be inactive or your substrate compromised. Try a fresh aliquot of the Arg-AMC substrate that has been stored properly (at -20°C or -80°C, protected from light).[6][12]

-

-

Enzyme Activity:

-

Buffer Conditions: Ensure the assay buffer pH and composition are optimal for your specific protease.[6] Some enzymes have very narrow activity ranges.

-

Inhibitors: Are there any potential inhibitors in your sample (e.g., EDTA for metalloproteases)?

-

Enzyme Concentration: It's possible the enzyme concentration is too low to generate a detectable signal within your assay timeframe. Try increasing the concentration.

-

Q4: My signal is very weak and the signal-to-background ratio is poor. How can I improve this?

Low signal-to-background (S/B) is a classic optimization problem. The goal is to increase the numerator (specific signal) while decreasing the denominator (background noise).

Strategies to Increase Signal:

-

Optimize Enzyme Concentration: Titrate your enzyme to find a concentration that gives a robust, linear rate of product formation over your desired time course.[6]

-

Optimize Substrate Concentration: While counterintuitive, using too much substrate can sometimes be detrimental due to the inner filter effect.[13][14] The optimal concentration is typically at or slightly below the Michaelis constant (Km) for your enzyme. If the Km is unknown, perform a substrate titration to find the concentration that balances signal intensity with low background.

-

Adjust Assay Buffer: Ensure the pH is optimal. Some proteases may also benefit from additives like DTT (for cysteine proteases) or specific ions (e.g., Ca²⁺, Mg²⁺), but be aware these can also affect AMC fluorescence.[1][15]

Strategies to Decrease Background:

-

Check for Substrate Hydrolysis: The most common cause of high background is pre-existing free AMC in your substrate stock.[6] Run a "substrate only" control (assay buffer + Arg-AMC, no enzyme). If the fluorescence is high, your substrate has likely degraded. Use a fresh, properly stored aliquot.

-

Use High-Purity Reagents: Prepare buffers with high-purity water and analytical-grade reagents to avoid fluorescent contaminants.[6]

-

Optimize Gain Settings: A very high gain setting will amplify both your specific signal and the background noise. Follow Protocol 2 to find the sweet spot that maximizes the S/B ratio, not just the raw signal.

| Parameter | Recommended Starting Point | Optimization Strategy |

| Excitation Wavelength | 380 nm | Scan from 360-390 nm to find the optimal point for your specific instrument. |

| Emission Wavelength | 460 nm | Scan from 440-480 nm to align with your instrument's emission peak for AMC. |

| PMT/Gain Setting | Medium/Auto | See Protocol 2 . Adjust to place the highest signal (from a positive control) at ~80-90% of the detector's linear range. |

| Substrate Concentration | 10-100 µM | Titrate to find the lowest concentration that provides a robust signal-to-background ratio.[16][17] |

| Enzyme Concentration | Varies | Titrate to achieve a linear reaction rate over the desired time course.[6] |

| Plate Type | Black, Opaque | Non-negotiable for high-quality fluorescence data.[6] |

Q5: My fluorescence reading is decreasing over time or plateaus very quickly. What is happening?

This can be due to several factors, often related to photophysics or reagent depletion.

-

Photobleaching: AMC, like all fluorophores, can be destroyed by prolonged exposure to high-intensity excitation light. This is more common in fluorescence microscopy but can occur in plate readers during long kinetic reads with frequent measurements.

-

Solution: Reduce the number of measurement points in your kinetic assay or decrease the intensity of the excitation lamp if your instrument allows.

-

-

Substrate Depletion: If your enzyme concentration is very high, you may be consuming all the Arg-AMC substrate very quickly. The reaction rate will be linear initially and then slow down as the substrate is used up.

-

Solution: Reduce the enzyme concentration to achieve a steady, linear rate over a longer period. This is often desirable for inhibitor screening.

-

-

Inner Filter Effect (IFE): This phenomenon occurs at high concentrations of fluorescent product.[18] The accumulating AMC molecules can start to absorb the excitation light intended for other molecules or re-absorb the light emitted by other AMC molecules.[13][14] This leads to a non-linear, often plateauing or even decreasing, signal at high product concentrations.

Section 3: Experimental Protocols

Protocol 1: Creating an AMC Standard Curve

This protocol is essential for converting arbitrary Relative Fluorescence Units (RFU) into a concentration of product (moles or µM) and for verifying instrument performance.

-

Prepare a 1 mM AMC Stock: Dissolve a known mass of high-purity 7-Amino-4-methylcoumarin in a minimal amount of DMSO (e.g., 10 mg/mL). Dilute this into your assay buffer to create a final, accurate 1 mM stock solution.

-

Perform Serial Dilutions: In a black 96-well plate, perform serial dilutions of the 1 mM AMC stock in your final assay buffer. A good range would be from 100 µM down to 0 µM (buffer blank).

-

Read Fluorescence: Read the plate using the optimized instrument settings for your assay (Ex: 380 nm, Em: 460 nm).

-

Plot and Analyze: Subtract the RFU value of the 0 µM blank from all other readings. Plot the background-subtracted RFU versus the known AMC concentration. Perform a linear regression to obtain the slope of the line (RFU/µM). This slope is the conversion factor for your experiment.

Protocol 2: Optimizing Plate Reader Gain (PMT) Settings

The goal is to find a gain setting that is sensitive enough to detect your signal but not so high that it saturates the detector or unnecessarily amplifies background noise.

-

Prepare Control Wells: In a black 96-well plate, prepare two sets of wells:

-

"High" Control: A well containing a concentration of free AMC that represents the maximum signal you expect at the end of your kinetic assay.

-

"Low" Control: A well containing only your assay buffer (blank).

-

-

Set Initial Gain Low: Set the instrument's PMT or gain setting to its lowest value.

-

Read the "High" Control: Measure the fluorescence of the "High" control well. The RFU value will likely be low.

-

Increase Gain Incrementally: Increase the gain setting step-by-step and re-read the "High" control well. Your goal is to find the setting that places the RFU value at approximately 80-90% of the maximum readable value for the detector (e.g., if the max is 1,000,000 RFU, aim for 800,000-900,000 RFU). This ensures you are using the majority of the detector's dynamic range without risking saturation.

-

Check the "Low" Control: Once the optimal gain is set, read your "Low" control (blank) well. This value is your baseline background noise at that setting. The difference between the "High" and "Low" readings gives you your optimal signal-to-background window.

By following these troubleshooting guides and protocols, you can systematically diagnose and resolve the most common issues encountered when optimizing Arg-AMC protease assays, leading to more reliable and reproducible data.

References

- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Google Cloud.

- Spectrum [AMC (7-Amino-4-methylcoumarin)]. AAT Bioquest.

- What is the Inner Filter Effect?. (2021, July 13). Edinburgh Instruments.

- 7-Amino-4-methylcoumarin (AMC, Coumarin 120, 4-methyl-7-aminocoumarin, NSC 45796, CAS Number: 26093-31-2). Cayman Chemical.

- Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays. Benchchem.

- 7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder.

- 7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe. MedchemExpress.com.

- Photodegradation of Laser Dyes: Studies on 7-Amino-4-methylcoumarin (C 120). Bhabha Atomic Research Centre.

- Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022, May 2). Analytical Chemistry - ACS Publications.

- On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. ResearchGate.

- Summary of the hydrolysis rates at pH 7.5 of L-aminoacyl-AMC substrates.... ResearchGate.

- 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. PubMed.

- The ATP/Mg 2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome. ProQuest.

- Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PMC.

- How to reduce high background fluorescence in Met-Gly-Pro-AMC assay. Benchchem.

- Exploring the immunoproteasome's substrate preferences for improved hydrolysis and selectivity. (2025, July 7). RSC Publishing.

- 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its .... PMC.

- Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer. Molecular Devices.

- What is the suitable pH range for assays using Ubiquitin-AMC?. (2021, August 12). ResearchGate.

- Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. PMC.

- Why is AMC quenched when attached to a peptide?. (2014, January 16). ResearchGate.

- Fluorescence Excitation and Emission Fundamentals. Evident Scientific.

- Measurement of Extracellular Protease Activities. (2017, October 10). Frontiers.

- Help with buffer choice in enzymatic assays. (2014, December 2). Reddit.

- Fluorescence Intensities of AMC (5 µM) and Developer Activity.... ResearchGate.

- Protease Assays. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.

- DUB Activity Assay Kit. Cayman Chemical.

- Ubiquitin-AMC (Ub-AMC) | Fluorogenic Substrate for DUB & Proteasome Assays. ChemPep.

- Detecting Peptidases and Proteases—Section 10.4. (2010, April 10). Thermo Fisher Scientific - HK.

- What are the factors affecting fluorescence?. (2023, January 25). AAT Bioquest.

- 3.6: Variables that Influence Fluorescence Measurements. (2023, March 16). Chemistry LibreTexts.

- 7-Amino-4-methylcoumarin Chromophore for substrates 26093-31-2. Sigma-Aldrich.

- Proteasome Activity Assay Kit. Abnova.

- Fluorescence Tips & Tricks. JASCO Inc.

Sources